molecular formula C16H19N3S B4873876 1-(4-Butylphenyl)-3-pyridin-3-ylthiourea

1-(4-Butylphenyl)-3-pyridin-3-ylthiourea

Cat. No.: B4873876
M. Wt: 285.4 g/mol
InChI Key: HASRZKKOWFHOLH-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3-pyridin-3-ylthiourea typically involves the reaction of 4-butylaniline with pyridine-3-carbonyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, thereby modulating their activity. The aromatic rings can engage in π-π interactions, further stabilizing the compound’s binding to its target. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-3-pyridin-3-ylthiourea
  • 1-(4-Ethylphenyl)-3-pyridin-3-ylthiourea
  • 1-(4-Propylphenyl)-3-pyridin-3-ylthiourea

Comparison: 1-(4-Butylphenyl)-3-pyridin-3-ylthiourea stands out due to the presence of the butyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. The length of the alkyl chain can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.

Properties

IUPAC Name

1-(4-butylphenyl)-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)19-15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASRZKKOWFHOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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